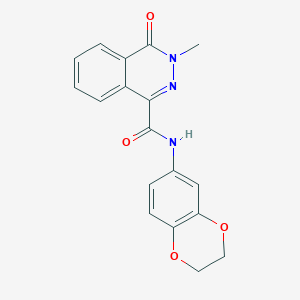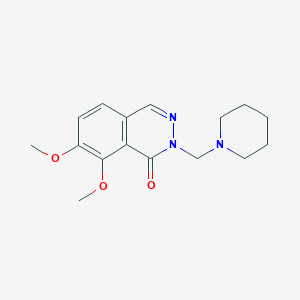
(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzoxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of benzoxazole derivatives with substituted chalcones. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium hydroxide, sodium hydroxide
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one include other benzoxazole derivatives such as:
- 2-(4-methoxyphenyl)benzoxazole
- 2-(4-butoxyphenyl)benzoxazole
- 2-(4-methoxyphenyl)-3-(4-butoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxazole and chalcone moieties. This combination imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C27H25NO4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO4/c1-3-4-17-31-22-15-11-20(12-16-22)26(29)23(18-19-9-13-21(30-2)14-10-19)27-28-24-7-5-6-8-25(24)32-27/h5-16,18H,3-4,17H2,1-2H3/b23-18- |
Clave InChI |
SHQPBAVHNOIMNH-NKFKGCMQSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
![4-[4-(Furan-2-carbonyloxy)-3-methoxy-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid isopropyl ester](/img/structure/B15103319.png)


![2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
![morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
![3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B15103352.png)
![6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15103355.png)
![N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B15103361.png)

![methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B15103371.png)
![5-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15103377.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15103390.png)
